Lipophilicity (XLogP3) Differentiation Against the De‑Chlorinated Analog
The target compound exhibits an XLogP3 of 2.5, compared to 1.9 for the de‑chlorinated analog 1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1250547-14-8), representing a ΔXLogP3 of +0.6 [1][2]. This translates to an approximately 4‑fold higher predicted n‑octanol/water partition coefficient, placing the target compound within the optimal oral drug‑likeness window (XLogP3 1–3) while the comparator falls near the lower boundary [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-[(3-Bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1250547-14-8): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.6 (approximately 4‑fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement of the 4‑chloro compound over the de‑chlorinated analog provides higher predicted membrane permeability, which is critical for cell‑based phenotypic screening and intracellular target engagement studies.
- [1] PubChem. (2026). Compound Summary: 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine, CID 64040022. Computed XLogP3-AA = 2.5. View Source
- [2] PubChem. (2026). Compound Summary: 1-[(3-Bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine, CID 61726116. Computed XLogP3-AA = 1.9. View Source
